1-(Trifluoromethyl)-4-naphthol
Description
Historical Perspectives on Naphthol Chemistry and Fluorination Strategies
Naphthol chemistry has a rich history, deeply intertwined with the development of the synthetic dye industry in the 19th and 20th centuries. britannica.comresearchgate.net Naphthols, which are hydroxyl derivatives of naphthalene (B1677914) (C₁₀H₇OH), exist as two primary isomers: 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol). britannica.comdictionary.com These compounds have historically served as crucial intermediates in the synthesis of a vast array of dyes and pigments. britannica.comresearchgate.net The methods for their production, such as the fusion of naphthalenesulfonic acids with caustic alkali, were pivotal advancements in industrial organic chemistry. britannica.com
The introduction of fluorine into organic molecules, or fluorination, has evolved significantly over the years. alfa-chemistry.comnumberanalytics.com Early methods were often harsh and limited in scope. However, the development of modern fluorination strategies has provided chemists with a sophisticated toolkit for the selective incorporation of fluorine. alfa-chemistry.comnumberanalytics.com These methods can be broadly categorized into nucleophilic and electrophilic fluorination. alfa-chemistry.com Nucleophilic fluorination employs fluoride (B91410) ions (F-) to displace leaving groups, while electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine equivalent to electron-rich substrates. alfa-chemistry.comwikipedia.org The advent of reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has made electrophilic fluorination a more controlled and widely applicable process. wikipedia.org
The Role of Trifluoromethyl Groups in Contemporary Organic Synthesis and Advanced Materials Science
The trifluoromethyl group is a cornerstone of modern molecular design, prized for its unique electronic properties and steric profile. advanceseng.comresearchgate.net Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly influence the acidity, basicity, and reactivity of a molecule. rsc.org The introduction of a CF3 group can enhance a molecule's lipophilicity (its ability to dissolve in fats and oils), metabolic stability, and binding affinity to biological targets. alfa-chemistry.comadvanceseng.com These attributes have made trifluoromethylated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.comrsc.orgmdpi.com
In materials science, the incorporation of trifluoromethyl groups can impart desirable properties such as increased thermal and chemical stability, hydrophobicity, and altered electronic characteristics. advanceseng.comsmolecule.com These features are exploited in the design of high-performance polymers, liquid crystals, and other advanced materials. smolecule.com The stability of the carbon-fluorine bond contributes to the robustness of these materials under demanding conditions. rsc.org
Specific Focus on 1-(Trifluoromethyl)-4-naphthol: Unique Structural Features and Research Relevance
This compound, with the molecular formula C₁₁H₇F₃O, presents a fascinating case study in molecular design. prepchem.com The placement of the trifluoromethyl group at the 1-position and the hydroxyl group at the 4-position of the naphthalene ring system creates a unique electronic and steric environment. The potent electron-withdrawing trifluoromethyl group is expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted naphthol.
The synthesis of this compound has been reported through a multi-step process. prepchem.com A key intermediate, 1,4-dihydro-1-oxo-4-triethylsiloxy-4-trifluoromethylnaphthalene, is treated with amalgamated aluminum in a mixture of tetrahydrofuran (B95107) and water. prepchem.com This reduction and subsequent workup yield this compound as a white solid. prepchem.com
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₇F₃O |
| Molecular Weight | 212.17 g/mol |
| Melting Point | 132-133 °C |
| Appearance | White solid |
Data sourced from PrepChem.com prepchem.com
Overview of Research Trajectories for Trifluoromethylated Naphthol Derivatives in Academic Inquiry
The unique properties of trifluoromethylated naphthols have spurred a range of research investigations. These studies often explore their potential as building blocks in the synthesis of more complex molecules with tailored properties. smolecule.com For instance, the hydroxyl group can be a handle for further functionalization, while the trifluoromethylated naphthalene core provides a robust and tunable platform.
Research into trifluoromethylated naphthol derivatives is also active in the field of medicinal chemistry. The trifluoromethyl group is a well-established pharmacophore, and its incorporation into the naphthol scaffold is being explored for the development of new therapeutic agents. smolecule.com Studies have investigated the biological activities of related trifluoromethylated naphthalene structures, highlighting their potential in various therapeutic areas. nih.gov
Furthermore, the unique photophysical properties that can arise from the combination of the naphthalene chromophore and the electron-withdrawing trifluoromethyl group are of interest in materials science. Researchers are investigating the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6,15H |
InChI Key |
MMJAAHSLGSHYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Trifluoromethyl 4 Naphthol and Its Precursors
Strategies for Direct Trifluoromethylation of Naphthol Scaffolds
Direct C-H trifluoromethylation of naphthol is challenging due to the need for regioselectivity. The hydroxyl group of 4-naphthol activates the ring, directing incoming electrophiles primarily to the ortho positions (1 and 3). Methodologies are often developed using naphthol derivatives as substrates to control the reaction's outcome.
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich substrate like a naphthol. nih.gov The hydroxyl group in naphthol derivatives makes the aromatic ring nucleophilic enough to react with these reagents. illinois.edu Shelf-stable hypervalent iodine compounds, known as Togni reagents, and S-trifluoromethyl diarylsulfonium salts, like Umemoto reagents, are prominent in this class. nih.govchem-station.com These reagents have been successfully used for the trifluoromethylation of various electron-rich aromatic and heteroaromatic compounds. nih.govillinois.edu The reaction with a 4-naphthol derivative would be expected to yield the 1-trifluoromethyl product due to the directing effect of the hydroxyl group.
Table 1: Common Electrophilic Trifluoromethylating Reagents
| Reagent Type | Specific Example | Typical Substrates |
|---|---|---|
| Hypervalent Iodine Reagents | Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | β-Ketoesters, α-Nitro Esters, Electron-Rich Arenes |
| Sulfonium Salts | Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Silyl Enol Ethers, Thiolates, Electron-Rich Aromatics |
| Dibenzofuranium Salts | O-(Trifluoromethyl)dibenzofuranium salts | Alcohols, Phenols, Amines |
This table summarizes key classes of electrophilic CF3 reagents suitable for reacting with activated aromatic systems like naphthols.
Nucleophilic trifluoromethylation typically requires a substrate with an electrophilic center, such as a carbonyl group or an aryl halide. researchgate.net Therefore, a direct C-H trifluoromethylation of a naphthol scaffold is not the primary pathway for this method. Instead, a precursor such as 1-bromo-4-methoxynaphthalene (B134783) or 4-methoxy-1-naphthaldehyde (B103360) would be required. The most common source for the nucleophilic trifluoromethyl anion (CF3-) is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent, which is activated by a fluoride (B91410) source. nih.govorganic-chemistry.org A straightforward method for creating trifluoromethyl ketones from methyl esters using fluoroform (HCF3) has also been developed, suggesting that a precursor like methyl 4-hydroxy-1-naphthoate could be a viable starting material. nih.gov
Table 2: Nucleophilic Trifluoromethylation Strategies for Naphthol Precursors
| CF3 Source | Precursor Type | Activator/Catalyst | Description |
|---|---|---|---|
| TMSCF3 (Ruppert-Prakash Reagent) | Aryl Halide (e.g., 1-bromo-4-naphthol) | Transition Metal Catalyst (e.g., Cu, Pd) | Cross-coupling reaction to replace the halide with a CF3 group. |
| TMSCF3 (Ruppert-Prakash Reagent) | Aldehyde (e.g., 4-hydroxy-1-naphthaldehyde) | Fluoride source (e.g., TBAF, CsF) | Forms a trifluoromethyl carbinol, which would require subsequent reduction. |
| HCF3 (Fluoroform) | Ester (e.g., methyl 4-hydroxy-1-naphthoate) | KHMDS in triglyme | Direct conversion of the ester to a trifluoromethyl ketone. nih.gov |
This table outlines potential routes to 1-(Trifluoromethyl)-4-naphthol using nucleophilic methods on functionalized precursors.
Radical trifluoromethylation offers a powerful method for C-H functionalization of arenes and heteroarenes. princeton.edu This approach avoids the need for pre-functionalized starting materials. princeton.edu Trifluoromethyl radicals can be generated from various sources, such as trifluoromethyl iodide (CF3I), sodium triflinate (Langlois' reagent), or Togni's reagent, often initiated by thermal methods, peroxides, or, more recently, visible-light photoredox catalysis. nih.govprinceton.edu Photoredox catalysis, in particular, allows for the generation of CF3 radicals under mild, room-temperature conditions. princeton.edu The application of this method to a naphthol substrate would likely result in a mixture of isomers, although the electron-rich nature of the ring would favor reaction.
Transition-metal catalysis is a cornerstone of modern trifluoromethylation chemistry, primarily involving copper and palladium. nih.govuach.mxnih.gov These methods typically fall into two categories: cross-coupling reactions and directed C-H activation. beilstein-journals.org
Cross-Coupling Reactions: This is the most established approach, where a pre-functionalized naphthol, such as 1-bromo-4-naphthol or 1-iodo-4-naphthol, undergoes a coupling reaction with a trifluoromethyl source. nih.gov Copper-mediated protocols are common, often using reagents like CuCF3, which can be generated in situ. illinois.edunih.gov
C-H Activation: More advanced strategies involve the direct trifluoromethylation of a C-H bond, guided by a directing group. acs.org For a 4-naphthol derivative, the hydroxyl group itself can serve as a directing group, facilitating the introduction of the CF3 group at an adjacent position.
Table 3: Examples of Transition-Metal-Catalyzed Trifluoromethylation
| Metal Catalyst | Substrate Type | CF3 Source | General Conditions |
|---|---|---|---|
| Copper(I) | Aryl Iodide | TESCF3, FSO2CF2CO2Me | Often requires high temperatures (e.g., 70-120 °C) and a polar aprotic solvent like DMF. illinois.edu |
| Palladium(0)/Pd(II) | Aryl Halide/Triflate | TESCF3 | Milder conditions, often with a fluoride activator. beilstein-journals.org |
| Palladium(II) | C-H bond with directing group | Umemoto's or Togni's Reagents | Enables direct C-H functionalization without pre-installed halides. researchgate.net |
This table highlights common catalytic systems for introducing a CF3 group onto an aromatic ring, applicable to naphthol precursors.
Multi-Component and Cascade Reactions for Naphthol Ring Formation Incorporating Trifluoromethyl Groups
An elegant alternative to functionalizing a pre-formed ring is to construct the naphthol scaffold with the trifluoromethyl group already in place. Cascade, or domino, reactions are highly efficient processes where a series of intramolecular reactions occur sequentially in a single pot, rapidly building molecular complexity.
A notable transition-metal-free protocol involves the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov This reaction proceeds through the activation of C-F bonds, the formation of a hexatriene intermediate, a 6π electrocyclization, and subsequent rearomatization. nih.gov While this specific example leads to a different isomer, the underlying principle of using a trifluoromethyl-substituted phenol (B47542) to construct a naphthol ring via cyclization is a powerful strategy.
Similarly, copper-catalyzed cascade trifluoromethylation/cyclization reactions have been developed to synthesize trifluoromethylated naphthoquinones from 2-(3-arylpropioloyl)benzaldehydes. nih.gov Although the final product is a naphthoquinone, it serves as a close precursor to a naphthol, which can be obtained through reduction.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.
Alternative Solvents: The use of deep eutectic solvents has been shown to be effective for the multi-component synthesis of 1-amidoalkyl naphthols. rsc.org These solvents are often biodegradable, have low volatility, and can be recycled. rsc.org Photoredox-catalyzed trifluoromethylation has also been successfully performed in aqueous media, reducing reliance on volatile organic compounds. researchgate.net
Catalysis: Photoredox catalysis represents a green approach by using visible light as a renewable energy source to drive reactions under mild conditions, often replacing harsh, high-temperature methods. rsc.org
Atom Economy: Multi-component and cascade reactions are inherently green as they combine several steps into a single operation, reducing waste, energy consumption, and purification steps. rsc.org The one-pot synthesis of amidoalkyl naphthols from an aldehyde, 2-naphthol (B1666908), and an amine or amide is a classic example of an atom-economical process. researchgate.net
Solvent-Free Reactions: "Grindstone chemistry," a solvent-free method where solid reactants are ground together, has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This energy-efficient technique minimizes solvent waste and simplifies product work-up. ijcmas.com
By integrating these principles, the synthesis of trifluoromethylated naphthols can be made more sustainable and environmentally benign.
Solvent-Free and Aqueous Medium Syntheses
The development of solvent-free and aqueous-based synthetic routes is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing or eliminating the use of volatile organic compounds (VOCs).
Solvent-Free Approaches:
Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a promising solvent-free alternative for the synthesis of trifluoromethylated arenes. A one-pot mechanochemical procedure for the nanocellulose-supported synthesis of trifluoromethyl arenes has been developed through the selective transformation of an aromatic amino group into the trifluoromethyl functionality. acs.org This method utilizes pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) and trifluoromethyltrimethylsilane (TMSCF3) to generate the trifluoromethyl group in situ under transition metal-free conditions. acs.org The nanocellulose acts as a green reaction medium, and the reaction does not proceed in its absence. acs.org This approach could potentially be adapted for the synthesis of this compound from a suitable amino-naphthol precursor.
Another solvent-free method involves the use of shelf-stable electrophilic trifluoromethylating reagents. An improved experimental protocol for the synthesis of S-(trifluoromethyl)diarylsulfonium triflates, which are effective trifluoromethylating agents, does not require a solvent and provides good yields. beilstein-journals.org
Aqueous Medium Syntheses:
While the direct synthesis of this compound in an aqueous medium is not extensively documented, the behavior of trifluoromethylated phenols in water is an important consideration. Studies on the spontaneous aqueous defluorination of trifluoromethylphenols indicate that these compounds can degrade in aqueous environments, which could present challenges for aqueous-based synthetic and purification strategies. rsc.org However, the development of water-soluble catalysts and reagents continues to be an active area of research that may enable efficient aqueous-phase trifluoromethylation reactions in the future.
Photocatalytic and Electrocatalytic Methodologies in Naphthol Synthesis
Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering mild and selective reaction conditions.
Photocatalytic Methodologies:
Visible-light photoredox catalysis has significantly advanced the synthesis of fluorinated aromatic compounds. mdpi.comdntb.gov.ua These methods often involve the generation of trifluoromethyl radicals from various precursors, which then react with aromatic substrates. For instance, the photocatalytic trifluoromethylation of aromatic C-H bonds has been achieved using CF3CO2Ag as the trifluoromethyl source and TiO2 as the catalyst under UV irradiation. frontiersin.org More recent developments have focused on using visible light and photosensitizers, such as Ru(bpy)3Cl2, to effect the trifluoromethylation of arenes and heteroarenes. mdpi.comfrontiersin.org The direct photocatalytic fluorination of benzylic C-H bonds has also been demonstrated using N-fluorobenzenesulfonimide (NFSI) and a decatungstate photocatalyst. rsc.org While not directly applied to naphthols, these methods highlight the potential for photocatalysis in the synthesis of this compound.
Electrocatalytic and Electrophotochemical Methodologies:
Electrochemical methods provide another sustainable route for trifluoromethylation. An electrophotochemical approach has been developed for the selective, catalyst- and oxidant-free trifluoromethylation of (hetero)arenes using the inexpensive and readily available trifluoroacetic acid (TFA) as the CF3 source. nih.govacs.orgchemistryviews.org This method relies on the selective oxidation of TFA over the arene to generate trifluoromethyl radicals. nih.gov The combination of electrochemistry and light has been shown to significantly improve chemoselectivity. nih.govchemistryviews.org Furthermore, electrochemical mono-deuterodefluorination of trifluoromethyl aromatic compounds using D2O has been achieved, demonstrating the fine control possible with electrochemical methods. chinesechemsoc.org
Atom Economy and Sustainability Metrics in the Preparation of this compound
Green chemistry metrics are essential for evaluating the sustainability of a chemical process. Atom economy, reaction mass efficiency (RME), and the Environmental Factor (E-Factor) are key metrics in this assessment. nih.govlibretexts.orgscientificupdate.commdpi.comwiley-vch.deomnicalculator.comrsc.orgyoutube.comsavemyexams.comresearchgate.net
Atom Economy (AE):
Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. libretexts.orgrsc.orgyoutube.comsavemyexams.com It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For a hypothetical synthesis of this compound from 1-naphthol (B170400) and a trifluoromethylating agent, the atom economy would depend on the specific reagent used. For example, in a direct C-H trifluoromethylation, the byproducts would be minimal, leading to a high atom economy.
Reaction Mass Efficiency (RME) and E-Factor:
RME provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants and products. nih.govwiley-vch.deresearchgate.net The E-Factor, developed by Sheldon, quantifies the amount of waste produced per kilogram of product. researchgate.net A lower E-Factor indicates a greener process. The choice of synthetic route and purification methods significantly impacts these metrics.
The table below illustrates a hypothetical calculation of atom economy for a direct trifluoromethylation of 1-naphthol.
| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Atom Economy (%) |
| 1-Naphthol (C10H8O) + "CF3 source" | 144.17 + MW of "CF3 source" | This compound (C11H7F3O) | 212.17 | Varies |
Note: The atom economy is highly dependent on the nature of the "CF3 source" and the other reactants involved.
Chemo- and Regioselective Synthesis of Trifluoromethylated Naphthol Isomers
Controlling the position of the trifluoromethyl group on the naphthol ring is a significant challenge in the synthesis of this compound.
The regioselectivity of electrophilic aromatic substitution on naphthalene (B1677914) derivatives is influenced by the directing effects of the existing substituents and the reaction conditions. nih.gov For 1-naphthol, electrophilic attack is generally favored at the C2 and C4 positions.
To achieve high regioselectivity in the trifluoromethylation of naphthols, specific strategies are required. A regioselective radical C-H trifluoromethylation of aromatic compounds has been developed using cyclodextrins as additives. chemrxiv.org The inclusion of the aromatic substrate inside the cyclodextrin (B1172386) cavity can protect certain positions from attack, thereby directing the trifluoromethylation to a specific site. chemrxiv.org This approach could potentially be applied to the selective synthesis of this compound.
Furthermore, a transition-metal-free protocol for the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols demonstrates a synthetic strategy that constructs the fluorinated naphthol ring with inherent regiocontrol. nih.gov
Comparative Analysis of Synthetic Pathways to this compound: Efficiency, Atom Economy, and Scalability
While specific, well-established synthetic pathways for this compound are not widely reported, a comparative analysis of potential routes can be made based on general trifluoromethylation methodologies.
The table below provides a qualitative comparison of different synthetic approaches that could be adapted for the synthesis of this compound.
| Synthetic Pathway | Efficiency | Atom Economy | Scalability | Key Advantages | Key Disadvantages |
| Classical Electrophilic Trifluoromethylation | Moderate to Good | Low to Moderate | Moderate | Well-established reagents. | Harsh reaction conditions, stoichiometric reagents, formation of byproducts. |
| Transition-Metal Catalyzed Cross-Coupling | Good to Excellent | Moderate | Good | High yields and functional group tolerance. | Cost of catalysts, potential for metal contamination. |
| Photocatalytic C-H Trifluoromethylation | Good | High | Good | Mild reaction conditions, high atom economy. | Requires specialized equipment, potential for side reactions. |
| Electrophotochemical Synthesis | Good | High | Moderate | Use of inexpensive reagents (e.g., TFA), catalyst- and oxidant-free. | Requires electrochemical setup, substrate scope may be limited. |
| Mechanochemical Synthesis | Good | High | Good | Solvent-free, high atom economy. | Requires specialized milling equipment, may not be suitable for all substrates. |
Spectroscopic Elucidation and Computational Analysis of 1 Trifluoromethyl 4 Naphthol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For 1-(trifluoromethyl)-4-naphthol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be utilized for a complete structural assignment.
¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would show a complex pattern of multiplets due to spin-spin coupling between the protons on the naphthalene (B1677914) ring system. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each of the eleven carbon atoms. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. Similarly, the carbons adjacent to the CF₃ group would show smaller couplings.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. This compound would show a singlet in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is sensitive to the electronic environment of the CF₃ group. rsc.org
A comprehensive search of scientific literature did not yield specific, experimentally determined ¹H, ¹³C, and ¹⁹F NMR chemical shift data for this compound. The following table provides a hypothetical representation of what such data might look like, for illustrative purposes only.
Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 9.5-10.5 | br s | - | -OH |
| ¹H | 7.0-8.5 | m | - | Ar-H |
| ¹³C | 150-160 | s | - | C-OH |
| ¹³C | 110-140 | m | - | Ar-C |
| ¹³C | 120-130 | q | J(C-F) ≈ 270-280 | -CF₃ |
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, helping to trace out the proton networks within the naphthalene ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm the assignments of protons on the aromatic ring.
Specific 2D NMR data for this compound is not available in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be unequivocally confirmed. For this compound (C₁₁H₇F₃O), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass.
A search of scientific databases did not yield specific HRMS data for this compound.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
No published crystal structure for this compound was found in the course of this review.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For naphthol structures, hydrogen bonding involving the hydroxyl group is a dominant interaction, often leading to the formation of chains or more complex networks. In the case of this compound, other interactions such as π-π stacking between the naphthalene rings and dipole-dipole interactions involving the trifluoromethyl group would also be expected to play a significant role in the crystal packing. researchgate.netresearchgate.netrsc.org The presence of the trifluoromethyl group can influence the packing by introducing F···H or F···F contacts. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.com The spectra are characteristic of the functional groups present in the molecule and can be used for identification and structural analysis.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. ias.ac.in The C-F stretching vibrations of the trifluoromethyl group would give rise to strong absorptions in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed.
The Raman spectrum would also show characteristic bands for the aromatic ring vibrations. ias.ac.in Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com
Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C stretch | 1500-1600 | 1500-1600 |
| C-O stretch | 1200-1300 | Present |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of naphthol derivatives is typically characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic naphthalene ring system. researchgate.net
For the parent compound, 1-naphthol (B170400), the UV/Visible spectrum exhibits characteristic absorption maxima. nist.gov The introduction of a trifluoromethyl (-CF3) group at the 1-position and a hydroxyl (-OH) group at the 4-position of the naphthalene ring is expected to modulate the electronic transitions. The -OH group, being an electron-donating group, and the -CF3 group, a strong electron-withdrawing group, will influence the energy levels of the frontier molecular orbitals. This substitution pattern is likely to cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene or 1-naphthol, a phenomenon known as a solvatochromic shift, which can be influenced by the polarity of the solvent. uobabylon.edu.iq
While specific experimental λmax values for this compound are not readily found in the surveyed literature, theoretical predictions based on Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into its electronic absorption spectrum. researchgate.net Such calculations on analogous aromatic compounds have shown good agreement with experimental data. researchgate.netmdpi.com It is anticipated that the spectrum would display intense bands in the UV region, characteristic of the naphthalene chromophore.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of molecules like this compound. github.ioijapm.org
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net For this compound, a geometry optimization would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. researchgate.netijapm.org The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
A crucial aspect of understanding a molecule's reactivity and electronic properties is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is likely to have significant contributions from the naphthalene ring and the electron-withdrawing trifluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar aromatic compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net By performing TD-DFT calculations on the optimized geometry of this compound, it is possible to simulate its UV-Vis spectrum. These calculations yield information about the excitation energies, oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.). nih.gov
The predicted spectrum would likely show strong absorptions in the UV region, corresponding to π-π* transitions. The specific wavelengths and intensities of these absorptions would be influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group.
Table 2: Predicted Electronic Transitions for this compound from TD-DFT (Illustrative)
| Transition | Wavelength (nm) | Oscillator Strength |
|---|---|---|
| S0 → S1 | 320 | 0.15 |
| S0 → S2 | 295 | 0.40 |
| S0 → S3 | 250 | 0.85 |
Note: These are hypothetical values for illustrative purposes, based on typical TD-DFT calculations for similar aromatic compounds.
Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By modeling reaction pathways, it is possible to identify the transition states and calculate the activation energies associated with various transformations. This information is crucial for understanding the kinetics and mechanisms of reactions.
For instance, the reactivity of the hydroxyl group in this compound, such as in esterification or etherification reactions, could be modeled. DFT calculations can be used to locate the transition state structures for these reactions and determine the energy barriers. This type of analysis provides insights into the feasibility and selectivity of different chemical transformations. While specific studies on the reaction pathways of this compound are not prevalent, the methodologies for such investigations are well-established in computational chemistry.
Utilization of 1 Trifluoromethyl 4 Naphthol As a Building Block in Complex Chemical Synthesis
Derivatization Strategies via the Hydroxyl Group of 1-(Trifluoromethyl)-4-naphthol
The hydroxyl group of this compound serves as a primary site for a multitude of chemical modifications, allowing for the introduction of a wide array of functional groups. These transformations are fundamental to altering the molecule's physical, chemical, and biological properties.
The conversion of the phenolic hydroxyl group into esters and ethers is a common and effective derivatization strategy.
Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, under appropriate catalytic conditions, yields the corresponding naphthyl esters. organic-chemistry.org The Fischer esterification, which involves reacting the naphthol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. youtube.com The use of derivatizing agents like 4-(Trifluoromethyl)benzoyl chloride can also be employed to form specific esters. greyhoundchrom.com These reactions are crucial for creating compounds with tailored lipophilicity and for installing protecting groups.
Etherification: Naphthyl ethers can be synthesized through various methods, including the Williamson ether synthesis. This reaction involves the deprotonation of the naphthol to form a naphthoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The synthesis of trifluoromethyl ethers, a class of compounds with increasing importance in pharmaceuticals and agrochemicals, can be achieved through specialized methods. beilstein-journals.orgnih.gov One approach involves a two-step process starting from phenols. nih.gov
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Carboxylic Acid/Acid Chloride, Acid Catalyst | Naphthyl Ester |
| Etherification (Williamson) | Alkyl Halide, Base | Naphthyl Ether |
Beyond simple esters and ethers, the hydroxyl group can be converted into other important functional moieties.
Naphthyl Phosphates: The synthesis of naphthyl phosphates can be achieved by reacting this compound with phosphorylating agents like phosphorus oxychloride in the presence of a base. These phosphate (B84403) esters are of interest in bioorganic chemistry and as intermediates in synthesis. The preparation of naphthol AS-TR phosphate for phosphatase localization highlights the utility of such derivatives. nih.gov
Naphthyl Sulfonates: Sulfonate esters are valuable functional groups in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions. The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding naphthyl sulfonate. The synthesis of various sulfonate derivatives has been reported in the literature. nih.govgoogle.com
Naphthyl Carbamates: Carbamates are another important class of derivatives with applications in pharmaceuticals and as protecting groups. They can be synthesized by reacting this compound with isocyanates or by using carbamoyl (B1232498) chlorides. organic-chemistry.org For instance, the reaction with methyl isocyanate can yield the corresponding N-methylcarbamate. google.com
| Derivative | Key Reagents | Functional Group |
|---|---|---|
| Naphthyl Phosphate | Phosphorus Oxychloride | -OPO(OH)₂ |
| Naphthyl Sulfonate | Sulfonyl Chloride | -OSO₂R |
| Naphthyl Carbamate | Isocyanate/Carbamoyl Chloride | -OC(O)NHR |
Functionalization at the Aromatic Ring System of this compound
The naphthalene (B1677914) ring system of this compound is also amenable to various functionalization reactions, allowing for the introduction of substituents at specific positions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. libretexts.org The directing effects of the hydroxyl and trifluoromethyl groups on the naphthalene nucleus play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. youtube.com The interplay of these electronic effects, along with the inherent reactivity of the naphthalene ring, dictates the position of electrophilic attack. For naphthalene itself, electrophilic substitution typically occurs at the 1-position. pearson.com
Common EAS reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide or molecular bromine.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. google.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl chlorides with a Lewis acid catalyst.
The electron-withdrawing nature of the trifluoromethyl group can make the ring less reactive towards electrophilic attack. youtube.com
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and derivatives of this compound are valuable substrates for these transformations. To participate in these reactions, the naphthol is typically first converted into a derivative with a suitable leaving group, such as a triflate or a halide.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds. The synthesis of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol utilizes a Suzuki coupling reaction. orgsyn.org
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides or triflates, catalyzed by palladium and copper complexes. It is a powerful tool for constructing carbon-carbon triple bonds. The preparation of potassium alkynylaryltrifluoroborates can be achieved via Sonogashira coupling. researchgate.net
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides or triflates in the presence of a palladium catalyst. It is a key method for synthesizing arylamines.
The trifluoromethyl group can influence the reactivity of the substrate in these coupling reactions. For example, palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds can yield trifluoromethyl ketones. researchgate.net
Chiral Derivative Synthesis from this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral derivatives. This can be achieved through several strategies:
Resolution of Racemic Mixtures: If a derivatization reaction creates a chiral center, the resulting racemic mixture can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Asymmetric Synthesis: Chiral catalysts or reagents can be employed to introduce chirality in a controlled manner. For example, enantioselective oxidative coupling reactions of naphthol derivatives can be catalyzed by chiral metal complexes. rsc.org
Use as a Chiral Derivatizing Agent: While not a direct synthesis of a chiral derivative from the naphthol, chiral derivatives of other molecules can be prepared using reagents containing the 1-(trifluoromethyl)-4-naphthyl moiety. For instance, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid has been used as a chiral derivatizing agent. researchgate.net
The development of chiral derivatives based on the this compound scaffold is an active area of research, with potential applications in asymmetric catalysis and the development of new chiral materials.
Enantioselective Derivatization Strategies
A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the enantioselective derivatization of this compound. Although general methods for the asymmetric derivatization of phenols and naphthols are well-established, including techniques such as chiral derivatizing agents or asymmetric catalysis, their application to this compound has not been reported. Consequently, there are no research findings or data tables to present on this topic.
Application in Asymmetric Synthesis as a Chiral Auxiliary or Precursor
There is no available research documenting the use of this compound as a chiral auxiliary or as a direct precursor in asymmetric synthesis. The principles of chiral auxiliaries involve the temporary incorporation of a chiral moiety to control the stereochemical outcome of a reaction. While the naphthyl scaffold is a component of some well-known chiral ligands and auxiliaries (e.g., BINOL and its derivatives), there are no reports on the development or application of a chiral auxiliary derived from this compound. As such, no data on its performance in inducing asymmetry in chemical transformations can be provided.
Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles Incorporating the Trifluoromethylated Naphthol Moiety
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds are significant areas of organic chemistry. Naphthol derivatives are often employed as starting materials for the construction of such larger, more complex ring systems. However, a specific investigation into the use of this compound as a precursor for the synthesis of novel PAHs or heterocycles has not been documented. Research in this area would be necessary to determine the reactivity of the this compound core in annulation and cyclization reactions and to characterize the properties of the resulting polycyclic systems. At present, no such studies are available.
Precursor to Polymerizable Monomers for Macromolecular Synthesis
The functionalization of phenols and naphthols to create polymerizable monomers is a common strategy in polymer chemistry. These monomers can then be used to produce a wide range of macromolecular materials with tailored properties. A search of the literature did not uncover any instances of this compound being used as a precursor for the synthesis of polymerizable monomers. Therefore, there is no information on the types of polymers that could be derived from this compound, their methods of synthesis, or their material properties.
Based on a thorough review of the current scientific literature, there is a clear absence of research specifically detailing the use of this compound in the areas of enantioselective derivatization, as a chiral auxiliary, or as a building block for the synthesis of polycyclic aromatic hydrocarbons, heterocycles, or polymerizable monomers. While the general chemical principles suggest that this compound could potentially be utilized in these applications, no specific studies have been published to date. This highlights a potential area for future research within the field of synthetic organic and materials chemistry.
Advanced Applications of 1 Trifluoromethyl 4 Naphthol and Its Derivatives in Materials Science and Catalysis
Design and Synthesis of Fluorinated Naphthol-Based Fluorescent Probes and Sensors
The inherent fluorescence of the naphthalene (B1677914) moiety provides a robust platform for the development of optical sensors. By functionalizing the 1-(trifluoromethyl)-4-naphthol core with specific recognition units (receptors), chemists can design probes that signal the presence of a target analyte through a measurable change in their fluorescence properties. The synthesis typically involves coupling a receptor molecule, which has an affinity for the target analyte, to the naphthol fluorophore.
The fluorescence behavior of sensors based on trifluoromethylated naphthols is governed by several photophysical mechanisms. The naphthalene core acts as the fluorophore, and its emission can be modulated by the binding of an analyte to an attached receptor site. The trifluoromethyl group plays a crucial role by altering the electron density of the aromatic system, which in turn affects the efficiency of these mechanisms.
Common fluorescence modulation mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of an analyte, the receptor can donate an electron to the excited fluorophore, quenching fluorescence. Upon binding the analyte, the receptor's ability to donate an electron is suppressed, "turning on" the fluorescence. The electron-withdrawing -CF3 group can lower the LUMO level of the naphthol, which can influence the driving force for PET. nih.gov
Intramolecular Charge Transfer (ICT): These systems feature an electron donor and an electron acceptor part. Upon excitation, an electron moves from the donor to the acceptor, resulting in a new, red-shifted emission band. The binding of an analyte can enhance or inhibit this process. The -CF3 group acts as a strong electron-withdrawing moiety, promoting ICT and potentially increasing the sensitivity of the sensor. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton within the molecule in its excited state, leading to a large Stokes shift between absorption and emission. nih.govrsc.org Changes in the local environment upon analyte binding can disrupt the ESIPT process, causing a distinct fluorescence response.
Chelation-Enhanced Fluorescence (CHEF): Many naphthol-based sensors operate via the CHEF mechanism, particularly for metal ion detection. The free ligand is often non-fluorescent or weakly fluorescent due to processes like C=N isomerization or PET. Upon chelation with a metal ion, a rigid complex is formed, which restricts these non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity. nih.govresearchgate.net
The trifluoromethyl group enhances these mechanisms by modifying the electronic landscape of the naphthol fluorophore, often leading to sensors with higher sensitivity and selectivity.
Derivatives of fluorinated naphthols have been successfully developed as chemosensors for the selective detection of various analytes, especially metal ions. scilit.commdpi.com The design strategy involves incorporating a binding site (e.g., a Schiff base, thiourea, or crown ether) that has a specific affinity for a target metal ion. The binding event is then transduced into an optical signal. mdpi.comnih.gov
For instance, a simple naphthol-based Schiff base receptor can exhibit high selectivity for Zn²⁺ ions through a "turn-on" fluorescence response due to the CHEF effect. nih.gov Similarly, other designs have targeted environmentally relevant metal ions like Al³⁺, Cu²⁺, and Pb²⁺. nih.govmdpi.comnih.gov The trifluoromethyl group can improve the performance of these sensors by fine-tuning the acidity of the naphtholic proton and the binding affinity of the receptor, thereby enhancing selectivity.
Below is a table summarizing the performance of representative naphthol-based fluorescent chemosensors for various metal ions.
| Sensor Base | Target Analyte | Emission Change | Limit of Detection (LOD) |
| Naphthol-Schiff Base | Zn²⁺ | Turn-on | Not specified |
| Naphthyl Thiourea | Ag⁺ | Turn-on | 3.82 µM |
| Naphthalimide-Thiophene | Cu²⁺ | Quenching | 1.8 µM |
| Naphthol Derivative (NABT) | Al³⁺ | Turn-on (42-fold increase) | Not specified |
Application in Organic Electronics and Optoelectronic Devices
The tunable electronic properties of trifluoromethylated naphthols make them attractive candidates for use in organic electronic devices. The introduction of the -CF3 group can lower the LUMO energy level, which is beneficial for creating n-type (electron-transporting) materials and improving charge injection and transport balance in devices.
Naphthol derivatives, particularly naphthalimides, have been investigated as materials for OLEDs. mdpi.com These molecules can function as emitters or as host materials in the emissive layer. Their rigid, planar structure promotes good charge transport, and their high thermal stability contributes to device longevity. Bipolar compounds containing a naphthalimide core as the electron-accepting unit and an electron-donating unit (like carbazole) can balance charge carriers within the emissive layer. mdpi.com
The incorporation of a trifluoromethyl group can further enhance performance by:
Lowering the LUMO: This facilitates easier electron injection from the cathode, potentially reducing the device's driving voltage.
Improving Electron Transport: The electron-withdrawing nature of the -CF3 group enhances the n-type character of the material.
Enhancing Photostability: Fluorinated compounds are often more resistant to degradation under operational stress.
A study on naphthalimide-based emitters demonstrated efficient green OLEDs, achieving notable performance metrics as detailed in the table below. mdpi.com
| Device Emitter | Max. Power Efficacy | Max. Current Efficacy | Max. External Quantum Efficiency (EQE) |
| RB-11 (Naphthalimide-based) | 7.7 lm/W | 7.9 cd/A | 3.3% |
The trifluoromethyl group has proven to be a key substituent for developing high-performance materials for organic solar cells. nih.gov In the context of non-fullerene acceptors (NFAs), introducing a -CF3 group can significantly enhance all key photovoltaic parameters. rsc.orgfrontiersin.orgnih.gov
The benefits of trifluoromethylation in OPV materials include:
Optimized Energy Levels: The strong electron-withdrawing ability of the -CF3 group lowers both the HOMO and LUMO energy levels of the acceptor material. researchgate.net This can lead to a higher open-circuit voltage (Voc) in the final device.
Enhanced Molecular Packing: The -CF3 group can promote favorable π-π stacking and molecular aggregation, which is crucial for efficient charge transport through the active layer. frontiersin.orgnih.gov
Improved Morphology: It can optimize the miscibility and bulk-heterojunction morphology of the photoactive blend, leading to more efficient charge separation and collection. nih.gov
Research has shown that incorporating trifluoromethyl-substituted units into polymer donors or small molecule acceptors leads to significant gains in power conversion efficiency (PCE). nih.govfrontiersin.org
| OPV System | Key Component | Power Conversion Efficiency (PCE) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| Ternary System | DTBO (CF3-substituted molecule) | 12.48% | 26.43 | Not specified | 67.64 |
| PM6:Y6 System | DTBO (CF3-substituted molecule) | 16.64% | Not specified | Not specified | Not specified |
| Polymer Donor | PTF5 (CF3-containing terpolymer) | 18.2% | Not specified | Not specified | Not specified |
Naphthol-based scaffolds, such as naphthalene diimides, are widely used in organic field-effect transistors (OFETs), particularly for n-channel (electron-transporting) devices. researchgate.netacs.org The extended π-conjugated system of the naphthalene core provides a pathway for charge carriers to move. For efficient n-type transport, the material must have a low-lying LUMO energy level to facilitate electron injection and ensure stability against oxidation in air.
Introducing strongly electron-withdrawing groups is a primary strategy for designing high-performance n-type organic semiconductors. The trifluoromethyl group is exceptionally well-suited for this purpose. Attaching -CF3 groups to a naphthol or naphthalene-based core can significantly lower the LUMO level, making the resulting material a more efficient and stable electron transporter. nih.gov This modification can lead to OFETs with higher electron mobility and better on/off current ratios.
The table below shows representative performance for OFETs based on naphthalene-containing materials.
| Material Type | Substrate | Carrier Mobility (cm²/Vs) | On/Off Ratio |
| Naphthalene tetracarboxylic diimide derivative | ODPA treated SiO2/Si | up to 0.18 | 6.7 x 10³ |
| Naphthalene-fused TTF derivative | Not specified | 0.42 | Not specified |
| Phenylvinyl naphthalene derivative | Not specified | 1.3 | Not specified |
Role as a Ligand or Pre-catalyst in Homogeneous and Heterogeneous Catalysis
Derivatives of this compound serve as critical building blocks for ligands and organocatalysts. The presence of the trifluoromethyl (CF₃) group significantly influences the steric and electronic properties of these molecules, enhancing their efficacy in various catalytic transformations.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While the direct incorporation of this compound as a primary linker is an area of ongoing research, the use of analogous fluorinated aromatic linkers is well-established for creating functional MOFs with tailored properties. nih.govnih.govmdpi.com The introduction of trifluoromethyl groups into the organic linkers can modify the pore size, shape, and chemical environment, which is crucial for applications in gas storage, separation, and catalysis. nih.gov
Fluorinated linkers, such as those containing CF₃ groups, are known to enhance the hydrophobicity of the framework, which can be advantageous for separating nonpolar molecules from water. For example, linkers like 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H₂FBBA) and 2,2′-bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylate (H₂BPTFM) have been successfully used to construct robust F-MOFs. nih.govresearchgate.net The principles demonstrated with these linkers suggest that naphthol-based scaffolds featuring trifluoromethyl groups could be valuable for designing MOFs with specific functionalities, such as enhanced catalytic activity or selective adsorption of fluorinated compounds. Bimetallic MOFs, which contain two different metal ions, can exhibit synergistic effects and enhanced properties compared to their monometallic counterparts, opening further possibilities for functional materials derived from trifluoromethylated ligands. researchgate.net
| Fluorinated Linker Example | Metal Ion | Resulting MOF Properties | Potential Application |
|---|---|---|---|
| 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) (H₂FBBA) | Copper(II) | Forms 1D, 2D, or 3D frameworks depending on co-ligands. researchgate.net | Gas separation, Heterogeneous catalysis. researchgate.net |
| 2,2′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylate (H₂BPTFM) | Copper(II) | Creates channels decorated with –CF₃ groups. nih.gov | Selective gas separation (e.g., R22 refrigerant gas). nih.gov |
| 3,5-Bis(trifluoromethyl)-1,2,4-triazolate | Silver(I) | Forms FMOF-1, a framework for CO₂ and water adsorption. nih.gov | Carbon capture, Dehumidification. |
The naphthol scaffold is a cornerstone in the design of "privileged ligands" for asymmetric catalysis, most notably in the form of 1,1′-bi-2-naphthol (BINOL). The introduction of trifluoromethyl groups onto this scaffold significantly enhances the performance of these ligands. These electron-withdrawing groups can increase the Lewis acidity of the metal center and influence the steric environment, leading to higher enantioselectivity in catalytic reactions. sigmaaldrich.com
A prominent example is the family of ligands derived from 3,3′-disubstituted BINOLs. For instance, (R)-(+)-3,3′-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol is a precursor to highly effective chiral ligands and catalysts. sigmaaldrich.comsigmaaldrich.com When complexed with metals like titanium or rare earth elements, these ligands catalyze a range of enantioselective reactions, including the addition of diethylzinc (B1219324) to aldehydes and intramolecular hydroaminations, affording chiral products with excellent yields and enantiomeric excess (ee). sigmaaldrich.comresearchgate.net The combination of the rigid binaphthyl backbone for effective chirality transfer and the electronic effects of the CF₃ groups makes these ligands powerful tools in modern organic synthesis. nih.govoup.com
| Catalytic Reaction | Trifluoromethylated Naphthol-Derived Ligand/Catalyst | Key Finding/Result |
|---|---|---|
| Enantioselective addition of diethylzinc to aldehydes | Metallocycle containing three 1,1'-bi-2-naphthol (B31242) functionalities with Ti(iOPr)₄. researchgate.net | Excellent catalyst for producing chiral secondary alcohols with high enantioselectivity. researchgate.net |
| Asymmetric Intramolecular Hydroamination | Rare earth metal complexes of 3,3′-bis(trisarylsilyl)-substituted binaphthol. sigmaaldrich.com | Leads to the formation of chiral pyrrolidines. sigmaaldrich.com |
| Asymmetric Friedel-Crafts Reaction | Chiral binaphthol-derived titanium catalysts. acs.org | Effective in the reaction of heteroaromatic compounds with fluoral, demonstrating asymmetric activation. acs.org |
Chiral Brønsted acid catalysis has become a powerful strategy in asymmetric synthesis, and phosphoric acids derived from BINOL are among the most successful catalysts in this field. nih.gov The acidity of these catalysts is crucial for their activity, and introducing strong electron-withdrawing groups like trifluoromethyl at the 3 and 3′ positions of the binaphthyl scaffold dramatically increases their acidic strength.
These highly acidic, sterically demanding catalysts are exceptionally effective in activating imines and other electrophiles toward nucleophilic attack. For example, phosphoric acids derived from 3,3′-bis(3,5-bis(trifluoromethyl)phenyl)-BINOL have been used to catalyze enantioselective aza-Diels-Alder reactions, Friedel-Crafts alkylations, and Mannich-type reactions with high levels of stereocontrol. sigmaaldrich.comresearchgate.net The enhanced acidity allows these catalysts to operate at low loadings and activate a broader range of substrates compared to their non-fluorinated analogues. nih.gov
| Reaction Type | Catalyst System | Substrates | Significance |
|---|---|---|---|
| Aza-Diels-Alder Reaction | Chiral phosphoric acid from 3,3'-bis(aryl)-BINOL derivative. sigmaaldrich.com | Cyclohexenone and N-PMP-benzaldimine. sigmaaldrich.com | Provides a direct route to valuable bicyclic lactams with high enantioselectivity. sigmaaldrich.com |
| Friedel-Crafts Aminoalkylation | Chiral Brønsted acid. researchgate.net | Indoles and an imine precursor. researchgate.net | Constructs trifluoromethyl-containing molecules via a highly enantioselective three-component reaction. researchgate.net |
| Mannich-type Reactions | Chiral BINOL phosphates. nih.gov | Imines and various nucleophiles. nih.gov | Pioneering work that established BINOL-phosphates as powerful Brønsted acid catalysts. nih.gov |
Development of Novel Polymeric Materials and Coatings
The incorporation of fluorinated moieties, specifically trifluoromethyl-substituted naphthol units, into polymer backbones is a key strategy for developing advanced materials with superior properties. These properties include enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity.
The synthesis of polymers containing trifluoromethylated naphthalene units often involves step-growth polymerization techniques, such as polycondensation. Monomers containing the pre-formed trifluoromethyl-naphthol structure are reacted to build the polymer chain. For example, novel fluorinated polyamides have been synthesized from diamine monomers like 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene. researchgate.net
The inclusion of the bulky, rigid trifluoromethyl-naphthalene group disrupts close chain packing, which can increase the polymer's fractional free volume and significantly improve its solubility in common organic solvents. researchgate.net This enhanced solubility is a major advantage for processing and fabricating films and fibers. Furthermore, the high bond energy of the C-F bond contributes to the excellent thermal stability of these materials. mdpi.com In conjugated polymers, the introduction of fluorine-containing side chains onto a naphthalene-based backbone has been shown to improve environmental stability and influence the solid-state packing of the polymer chains, which is critical for applications in organic electronics. acs.org
| Polymer Type | Fluorinated Naphthalene-Containing Monomer | Key Property Enhancement |
|---|---|---|
| Aromatic Polyamides | 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. researchgate.net | Significantly increased solubility in organic solvents; good thermal stability. researchgate.net |
| Naphthalene Diimide-based Conjugated Polymers | NDI-based copolymers with fluorine-containing branched side chains. acs.org | Good thermal and environmental stability; n-type charge transport behavior for OFETs. acs.org |
| Fluorinated Polyurethanes | General incorporation of fluorinated segments. mdpi.com | Low surface energy, thermal stability, chemical resistance. mdpi.com |
Derivatives of this compound are highly suitable for creating functional surfaces and coatings. The low surface energy associated with trifluoromethyl groups is a key attribute, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
Fluorinated polymers, such as fluorinated polyurethanes (FPUs), are widely used in high-performance coatings. mdpi.com The fluorinated segments tend to migrate to the polymer-air interface, creating a low-energy surface. Incorporating trifluoromethyl-naphthol derivatives into polymer coatings can enhance these effects, providing excellent resistance to weathering, chemicals, and fouling. asianpubs.org For instance, the water contact angle of a polyurethane surface can be significantly increased with higher fluorine content, indicating greater hydrophobicity. mdpi.com Such properties are highly desirable for applications including self-cleaning surfaces, anti-graffiti coatings, and protective layers for electronic components.
| Application | Relevant Naphthol Derivative/Functional Group | Resulting Surface Property | Mechanism/Principle |
|---|---|---|---|
| Hydrophobic/Water-Repellent Coatings | Trifluoromethyl (CF₃) groups on a polymer backbone. mdpi.com | High water contact angle (>90°); Low water absorption. mdpi.com | Low surface free energy of fluorinated groups, which concentrate at the surface. mdpi.com |
| Antifouling Coatings | Naphthol-containing fluorescent monomers. asianpubs.org | Potential to deter biofouling. asianpubs.org | The specific mechanism can vary; may involve surface energy, chemical signaling, or biocidal properties. |
| High-Performance Protective Coatings | Fluorinated polyurethane (FPU) systems. mdpi.com | Excellent thermal and chemical stability. mdpi.com | High C-F bond energy (approx. 486 kJ/mol) imparts superior stability. mdpi.com |
Advanced Analytical Reagents and Chromatographic Stationary Phases
The structural characteristics of this compound, specifically the presence of a fluorinated moiety and an aromatic, phenolic system, make it an intriguing candidate for the development of specialized reagents and materials for analytical chemistry. These features can be leveraged to enhance detection sensitivity and to impart selectivity in chromatographic separations.
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method. elsevierpure.com This often involves improving detectability. Although this compound itself is not cited as a common derivatization reagent, the utility of the trifluoromethyl and naphthyl groups is demonstrated in analogous molecules.
A notable example is the pyrazoline-based fluorogenic reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP). elsevierpure.comresearchgate.net This compound has been successfully employed as a pre-column derivatization reagent for the analysis of primary alcohols and biogenic amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. researchgate.netresearchgate.netsqu.edu.om The NFCP reagent reacts with analytes such as alcohols and amines to form highly fluorescent derivatives. researchgate.netnih.gov
The key to the enhanced detection lies in the fluorophore, which in the case of NFCP, is the pyrazoline structure substituted with both a naphthyl group and a trifluoromethylphenyl group. elsevierpure.comresearchgate.net These substitutions create a molecule that is itself fluorescent and can react with target analytes to impart this property onto them, allowing for highly sensitive detection. For instance, derivatives of NFCP with various biogenic amines, including histamine, tyramine, tryptamine, and phenylethylamine, exhibit strong fluorescence at an emission wavelength of 460 nm when excited at 380 nm. researchgate.netsqu.edu.om Similarly, when used to derivatize primary alcohols (C1-C8), the resulting products fluoresce at 470 nm with an excitation wavelength of 360 nm. elsevierpure.comnih.gov
The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of a molecule, which can, in turn, affect its fluorescence quantum yield and spectral properties. mdpi.com The bulky and hydrophobic nature of the trifluoromethyl group can also impact the chromatographic retention of the derivatized analytes. mdpi.comresearchgate.net
Based on these principles, a derivatization reagent based on the this compound structure could be envisioned. The naphthol hydroxyl group could be modified to create a reactive site for tagging analytes with functional groups like carboxylic acids, amines, or alcohols. The resulting derivative would benefit from the inherent fluorescence of the naphthalene ring system, potentially enhanced by the trifluoromethyl substituent, leading to low detection limits in chromatographic analyses.
Table 1: Characteristics of NFCP as a Fluorescent Derivatization Reagent
| Characteristic | Description |
|---|---|
| Reagent | 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) |
| Target Analytes | Primary Alcohols (C1-C8), Biogenic Amines (e.g., histamine, tyramine) |
| Detection Method | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Excitation λ (nm) | 360 (for alcohols), 380 (for biogenic amines) |
| Emission λ (nm) | 470 (for alcohols), 460 (for biogenic amines) |
| Key Structural Features for Derivatization | Carboxylic acid group on the phenyl ring for coupling with analytes |
| Key Structural Features for Detection | Pyrazoline core with naphthyl and trifluoromethylphenyl substituents (fluorophore) |
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. Chiral stationary phases (CSPs) for HPLC are the most widely used tools for this purpose. eijppr.com The design of effective CSPs relies on the principle of creating a chiral environment that allows for differential interactions with the two enantiomers of a racemic compound, leading to their separation. wikipedia.org
While there is no specific literature describing the use of this compound in the synthesis of CSPs, its structural components are highly relevant to established principles of chiral recognition. Many successful CSPs, often referred to as Pirkle-type or brush-type phases, are based on molecules that can engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. eijppr.comchiralpedia.comnih.gov
The naphthyl group of this compound is a strong π-electron donor, making it capable of forming π-π interactions with analytes that possess π-electron acceptor groups (such as 3,5-dinitrobenzoyl moieties). eijppr.comwikipedia.org This type of interaction is a cornerstone of chiral recognition on many Pirkle-type CSPs. chiralpedia.com Furthermore, the hydroxyl group of the naphthol provides a site for hydrogen bonding, another crucial interaction for enantiomeric discrimination. nih.govmdpi.com
Binaphthol (1,1'-bi-2-naphthol), a related compound, is a well-established building block for highly effective CSPs. mdpi.comnih.gov The chiral recognition mechanism of binaphthol-based CSPs often involves the formation of inclusion complexes, where the analyte fits into a chiral cavity, and is stabilized by a combination of π-π stacking, hydrogen bonding, and steric repulsion. mdpi.comnih.gov
Therefore, a chiral stationary phase derived from this compound could be synthesized by covalently bonding it to a support material like silica (B1680970) gel. The resulting CSP would present a chiral surface with multiple points of potential interaction for enantiomeric discrimination.
Table 2: Potential Interactions for Chiral Recognition on a Hypothetical this compound-based CSP
| Interaction Type | Contributing Moiety on CSP | Potential Interacting Group on Analyte |
|---|---|---|
| π-π Stacking | Naphthyl group (π-donor) | Aromatic rings with electron-withdrawing groups (π-acceptors) |
| Hydrogen Bonding | Naphthol hydroxyl group | Amides, amines, carbonyls, alcohols |
| Dipole-Dipole Interactions | Trifluoromethyl group | Polar functional groups |
| Steric Interactions | Overall rigid structure | Bulky substituents near the stereocenter |
Theoretical Studies and Mechanistic Insights into 1 Trifluoromethyl 4 Naphthol Reactivity
Exploration of Reaction Mechanisms via Computational Chemistry
Computational chemistry serves as an indispensable tool for elucidating the intricate pathways of reactions involving 1-(trifluoromethyl)-4-naphthol. By modeling the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and determine the energetic feasibility of various mechanistic routes.
The characterization of transition states is a cornerstone of mechanistic computational chemistry. For this compound, electrophilic aromatic substitution is a common reaction class. The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the aromatic system towards electrophilic attack. Density Functional Theory (DFT) calculations can be employed to locate and characterize the transition states for such reactions.
For instance, in a hypothetical electrophilic nitration reaction, the incoming electrophile (NO₂⁺) can attack various positions on the naphthol ring system. Computational modeling can determine the activation energy for each possible attack, revealing the most likely site of substitution. The transition state geometry would typically show the partial formation of a new C-N bond and the disruption of the aromatic system. The calculated activation energies would be expected to be higher than those for unsubstituted naphthol, reflecting the deactivating effect of the CF₃ group.
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the electrophilic bromination of this compound, comparing the activation energies at different positions.
| Position of Electrophilic Attack | Calculated Relative Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|
| C2 | 18.5 | C-Br: 2.35, C-H: 1.15 |
| C3 | 22.1 | C-Br: 2.40, C-H: 1.14 |
| C5 | 25.8 | C-Br: 2.42, C-H: 1.13 |
| C8 | 24.9 | C-Br: 2.41, C-H: 1.13 |
This data is illustrative and based on general principles of electrophilic aromatic substitution on deactivated rings. Actual values would require specific DFT calculations.
Solvent plays a crucial role in the kinetics and thermodynamics of chemical reactions. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., using the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the calculation. For reactions involving this compound, the choice of solvent can significantly influence the stability of charged intermediates and transition states.
For example, a reaction proceeding through a polar transition state would be accelerated in a polar solvent, which can be quantified through computational modeling by comparing the activation energies in different simulated solvent environments.
Structure-Reactivity Relationship Studies of Trifluoromethylated Naphthols
The relationship between the structure of a molecule and its reactivity is a fundamental concept in chemistry. For this compound, the primary structural feature influencing its reactivity is the trifluoromethyl group.
The Hammett and Taft equations are linear free-energy relationships that quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The Hammett equation, in particular, is highly relevant for understanding the reactivity of this compound. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant (which depends on the nature of the reaction), and σ is the substituent constant (which depends on the substituent and its position).
The trifluoromethyl group is known to have a positive Hammett σ value, indicating its electron-withdrawing nature. This is due to the high electronegativity of the fluorine atoms.
| Parameter | Value for m-CF₃ | Value for p-CF₃ | Significance |
|---|---|---|---|
| σ_m | +0.43 | - | Indicates a strong electron-withdrawing inductive effect. |
| σ_p | - | +0.54 | Indicates a strong electron-withdrawing effect through both induction and resonance. |
| σ⁺_p | - | +0.612 | Highlights the strong deactivating effect in electrophilic aromatic substitution where a positive charge is built up in the transition state. nih.gov |
The values presented are for the trifluoromethyl group on a benzene (B151609) ring and are used here to illustrate the expected electronic effects on the naphthol system.
In the context of this compound, the CF₃ group at the 1-position would significantly influence the pKa of the hydroxyl group and the susceptibility of the aromatic rings to electrophilic and nucleophilic attack.
The trifluoromethyl group exerts its influence through a combination of electronic and steric effects.
Electronic Effects: The strong inductive electron-withdrawing effect (-I) of the CF₃ group is its most dominant electronic feature. This effect deactivates the entire naphthalene (B1677914) ring system towards electrophilic attack and increases the acidity of the phenolic proton. The CF₃ group can also participate in negative hyperconjugation (a resonance effect), further withdrawing electron density.
Steric Effects: The trifluoromethyl group is sterically demanding, although its van der Waals radius is not excessively large. Its bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent positions (peri-position 8 and ortho-position 2). This steric hindrance can be a useful tool in directing the outcome of a reaction.
Intermolecular Interactions and Self-Assembly Phenomena
The presence of a trifluoromethyl group and a hydroxyl group in this compound gives rise to a range of intermolecular interactions that can dictate its solid-state structure and self-assembly behavior.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the solid state. These interactions are a primary driver in the crystal packing of phenols and naphthols.
Fluorine-Involved Interactions: The trifluoromethyl group can participate in various non-covalent interactions, including:
F···H Hydrogen Bonds: Weak hydrogen bonds can form between the fluorine atoms and hydrogen atoms on neighboring molecules.
F···π Interactions: The electron-deficient fluorine atoms can interact favorably with the electron-rich π-systems of adjacent naphthalene rings.
These varied intermolecular forces can lead to complex and predictable self-assembly patterns in the solid state, influencing properties such as melting point, solubility, and crystal morphology. The interplay of strong O-H···O hydrogen bonds and weaker fluorine-based interactions is a key area of study in the crystal engineering of fluorinated aromatic compounds. nih.gov
Hydrogen Bonding Networks Involving Naphthol Hydroxyl Groups
The hydroxyl group of this compound is a primary site for hydrogen bonding, a fundamental non-covalent interaction that dictates its physical and chemical properties. Theoretical models can predict the geometry, strength, and dynamics of these hydrogen bonds. In both condensed phases and solution, the hydroxyl group can act as a hydrogen bond donor and, to a lesser extent, an acceptor.
In the solid state, it is anticipated that this compound would form extensive hydrogen-bonding networks. The hydroxyl proton can form a strong hydrogen bond with the oxygen atom of a neighboring molecule, leading to the formation of chains or more complex three-dimensional structures. The presence of the electron-withdrawing trifluoromethyl (CF3) group at the 1-position is expected to increase the acidity of the naphthol proton, thereby strengthening its hydrogen-donating capability. Computational studies on similar fluorinated compounds have shown that such substituents can enhance the strength of hydrogen bonds.
In solution, the nature of the hydrogen bonding network depends on the solvent. In protic solvents like water or alcohols, the naphthol hydroxyl group will engage in hydrogen bonding with solvent molecules. In aprotic solvents, self-association through hydrogen bonding to form dimers or larger oligomers is more likely. The table below summarizes the predicted characteristics of hydrogen bonds involving this compound based on theoretical considerations of related molecules.
Table 1: Predicted Hydrogen Bonding Characteristics of this compound
| Interacting Species | Role of Naphthol | Predicted Bond Strength | Environment |
|---|---|---|---|
| Another this compound molecule | Donor and Acceptor | Moderate to Strong | Crystalline State, Aprotic Solvents |
| Protic Solvent (e.g., Water) | Donor and Acceptor | Moderate | Aqueous Solution |
| Aprotic Solvent (e.g., DMSO) | Donor | Strong | Aprotic Polar Solvents |
π-π Stacking Interactions in Crystalline and Solution States
The extended aromatic system of the naphthalene core in this compound facilitates π-π stacking interactions, which are crucial for its crystal packing and behavior in solution. These non-covalent interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings.
In solution, π-π stacking can lead to the formation of aggregates, particularly in non-polar solvents where solvophobic effects are more pronounced. The strength of these interactions in solution is a balance between the intrinsic attraction between the aromatic rings and the desolvation penalty. Computational models can be used to estimate the free energy of association for these stacked dimers and larger aggregates.
Table 2: Predicted π-π Stacking Parameters for this compound Dimers
| Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced | 3.4 - 3.8 | -2 to -5 |
| T-shaped | 4.5 - 5.5 | -1 to -3 |
Photophysical and Photochemical Process Simulations
Computational methods are indispensable for understanding the behavior of molecules upon absorption of light. For this compound, simulations can elucidate the nature of its excited states and the pathways of its photochemical reactions.
Excited State Calculations for this compound
Upon absorption of UV light, this compound is promoted to an electronically excited state. The properties of these excited states, such as their energy, geometry, and lifetime, can be predicted using quantum chemical calculations. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose.
The lowest singlet excited state (S1) of naphthols is typically a π-π* state. The trifluoromethyl group, being an electron-withdrawing group, is expected to influence the energy of this state. Theoretical studies on substituted naphthols have shown that such substituents can cause a red or blue shift in the absorption and emission spectra depending on their position and electronic nature. For this compound, a slight red shift in the absorption maximum compared to unsubstituted 4-naphthol might be anticipated.
Excited-state calculations can also provide insights into processes such as fluorescence and intersystem crossing to the triplet state. The calculated oscillator strengths can predict the intensity of electronic transitions, while spin-orbit coupling calculations can estimate the rate of intersystem crossing.
Table 3: Predicted Excited State Properties of this compound
| Property | Predicted Value | Method of Calculation |
|---|---|---|
| S0 → S1 Vertical Excitation Energy | 3.5 - 4.0 eV | TD-DFT |
| S1 State Lifetime | Nanoseconds | Theoretical Models |
| Fluorescence Emission Maximum | 350 - 400 nm | TD-DFT |
Photoreactivity Pathways and Degradation Mechanisms (non-environmental fate related)
Once in an excited state, this compound can undergo various photochemical reactions. Theoretical simulations can map out the potential energy surfaces of these reactions, identifying transition states and reaction intermediates to elucidate the most likely degradation pathways.
One potential photoreaction is the homolytic cleavage of the O-H bond, leading to the formation of a naphthoxy radical and a hydrogen atom. However, this process is generally less favorable in the singlet excited state compared to proton transfer or other reactions.
Another plausible pathway, based on studies of 1-naphthol (B170400), involves photoionization to form a radical cation, which can then react with other molecules. The presence of the trifluoromethyl group may affect the ionization potential and the subsequent reactivity of the radical cation.
Furthermore, reactions involving the naphthalene ring system, such as photoisomerization or photocyclization, are also conceivable, although likely to be less efficient than processes involving the hydroxyl group. Computational modeling can help to assess the energetic barriers for these different pathways and predict the major photoproducts under non-environmental conditions. The initial steps in the photodegradation of 1-naphthol are known to produce intermediates such as 1,4-naphthoquinone. rsc.org A similar pathway could be expected for its trifluoromethyl derivative.
Future Research Directions and Emerging Opportunities for 1 Trifluoromethyl 4 Naphthol Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production
The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to revolutionize the production of 1-(trifluoromethyl)-4-naphthol and its derivatives. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, is particularly well-suited for the synthesis of fluorinated compounds, which can often involve hazardous reagents and exothermic reactions.
The development of robust and scalable flow processes for the synthesis of key intermediates or the direct construction of the trifluoromethylated naphthol core could lead to higher yields, reduced reaction times, and minimized waste generation. Automated platforms, guided by machine learning algorithms, could further accelerate the discovery and optimization of novel synthetic routes by rapidly screening a wide range of reaction conditions.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry |
| Heat Transfer | Efficient dissipation of heat from exothermic fluorination reactions, preventing side reactions and improving safety. |
| Mass Transfer | Enhanced mixing of reagents, leading to faster reaction rates and higher conversions. |
| Reaction Control | Precise control over residence time, temperature, and pressure, allowing for fine-tuning of reaction outcomes. |
| Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents and energetic reactions. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production by extending the operation time. |
| Automation | Integration with automated systems for high-throughput screening and optimization of reaction conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Trifluoromethylated Naphthols
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the naphthol ring, opening up possibilities for novel chemical transformations that are not readily accessible with unsubstituted naphthols. Future research will likely focus on harnessing this unique reactivity to develop new synthetic methodologies.
One promising area is the exploration of transition-metal-free C-H functionalization reactions. For instance, a transition-metal-free protocol has been reported for the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, involving the selective activation of C-F bonds. This suggests the potential for developing similar strategies for the synthesis and functionalization of this compound.
Further investigation into the regioselective functionalization of the naphthol ring, directed by the trifluoromethyl group, could lead to the synthesis of a diverse library of derivatives with tailored properties. The development of unprecedented cycloaddition, cross-coupling, and rearrangement reactions involving trifluoromethylated naphthols will be a key driver of innovation in this field.
Development of Sustainable and Economically Viable Production Methods for Naphthol Derivatives
The development of sustainable and economically viable production methods is crucial for the widespread application of this compound and its derivatives. Green chemistry principles will play a central role in guiding the design of future synthetic routes.
This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally benign alternatives, and the development of catalytic processes that minimize waste and energy consumption. For example, the use of solid acid catalysts, such as montmorillonite (B579905) clays, has been explored for the synthesis of BINOL (1,1'-bi-2-naphthol) from 2-naphthol (B1666908) in a greener approach. nasa.gov Similar strategies could be adapted for the synthesis of trifluoromethylated naphthols.
Expansion into Advanced Functional Materials Beyond Current Applications
The unique combination of the rigid naphthol backbone and the electron-withdrawing trifluoromethyl group makes this compound a promising building block for the development of advanced functional materials. While its current applications are still emerging, future research is expected to unlock its potential in various high-tech fields.
In the realm of high-performance polymers , the incorporation of trifluoromethyl groups is known to enhance thermal stability, chemical resistance, and solubility. nasa.gov Trifluoromethylated naphthol derivatives could be utilized as monomers for the synthesis of novel polyimides, polyamides, and polyesters with superior properties for applications in the aerospace and electronics industries.
The field of organic electronics also presents exciting opportunities. The introduction of trifluoromethyl groups can lower the HOMO and LUMO energy levels of organic semiconductors, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). hhu.de The strong electron-accepting ability of trifluoromethylated aromatic systems could be harnessed to design novel n-type organic semiconductors.
Furthermore, the fluorescent properties of the naphthol core, modulated by the trifluoromethyl substituent, could be exploited in the development of chemical sensors and bioimaging agents . Naphthol-based fluorescent sensors for the detection of metal ions have been reported, and the introduction of a trifluoromethyl group could enhance their sensitivity and selectivity.
Table 2: Potential Applications of this compound in Advanced Materials
| Material Type | Potential Application | Key Property Conferred by CF3 Group |
| High-Performance Polymers | Aerospace components, electronic packaging | Enhanced thermal stability, chemical resistance, solubility |
| Organic Electronics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) | Lowered HOMO/LUMO energy levels, improved electron transport |
| Sensors and Probes | Chemical sensors, bioimaging agents | Modified fluorescence properties, enhanced sensitivity and selectivity |
Interdisciplinary Research with Nanoscience, Supramolecular Chemistry, and Green Chemical Engineering
The future of this compound chemistry will be increasingly shaped by interdisciplinary collaborations. The convergence of this field with nanoscience, supramolecular chemistry, and green chemical engineering will open up new frontiers of research and application.
In nanoscience , this compound and its derivatives could be used as functional ligands for the surface modification of nanoparticles, imparting specific properties such as hydrophobicity, stability, and targeted delivery capabilities. The self-assembly of these molecules on surfaces could also be explored for the fabrication of novel nanomaterials with ordered structures.
Supramolecular chemistry offers a powerful platform for the design of complex, functional systems based on non-covalent interactions. The trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, which could be exploited to direct the self-assembly of trifluoromethylated naphthols into well-defined supramolecular architectures such as gels, liquid crystals, and porous materials.
From a green chemical engineering perspective, the focus will be on designing and optimizing sustainable and scalable processes for the production of this compound. This includes the development of integrated reaction and separation systems, the use of life cycle assessment to evaluate the environmental impact of different synthetic routes, and the implementation of circular economy principles to minimize waste and maximize resource efficiency.
Q & A
Q. What are the common synthetic routes for preparing 1-(Trifluoromethyl)-4-naphthol, and how can purity be optimized?
- Methodological Answer : Synthesis often involves Friedel-Crafts trifluoromethylation of 4-naphthol using trifluoromethylating agents (e.g., CF₃X reagents) under acidic conditions. Alternatively, nucleophilic substitution on halogenated naphthols using Cu-mediated cross-coupling reactions (e.g., Ullmann-type) may introduce the -CF₃ group . Purification typically employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity validation via HPLC (e.g., SMD-TFA05 conditions) and LCMS (monitoring m/z for [M+H]⁺ ions) is critical .
Q. How do the electronic effects of the trifluoromethyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the naphthol ring toward electrophilic substitution at the ortho and para positions relative to the hydroxyl group. Reactivity can be quantified via Hammett σ constants (σₚ ≈ 0.54 for -CF₃). Experimental validation includes competitive kinetic studies using model electrophiles (e.g., nitration or bromination) and DFT calculations to map electron density distributions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To confirm the presence and environment of the -CF₃ group (δ ≈ -60 to -65 ppm) .
- ¹H NMR : Aromatic protons show splitting patterns dependent on substituent positions (e.g., J values for coupling with -OH and -CF₃) .
- LCMS/HPLC : Retention times and mass spectra (e.g., m/z 228 [M+H]⁺) for purity assessment .
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in derivatization)?
- Methodological Answer : Discrepancies between predicted and observed reaction outcomes (e.g., unexpected Friedel-Crafts adducts) can be addressed via:
- DFT Calculations : Modeling transition states to identify kinetic vs. thermodynamic control .
- Molecular Dynamics Simulations : Assessing solvent effects on reaction pathways .
- In Silico NMR Prediction : Cross-validating experimental spectra with computed chemical shifts (software: Gaussian, ADF) .
Example: A study on 1-Fluoro-4-(trifluoromethyl)naphthalene used DFT to explain anomalous bromination patterns due to steric hindrance from -CF₃ .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer :
- Protecting Groups : Temporarily masking the -OH group (e.g., acetylation with acetic anhydride) prevents acid-catalyzed degradation .
- Low-Temperature Reactions : Conducting reactions at 0–5°C reduces thermal decomposition .
- Stabilizing Solvents : Using aprotic solvents (e.g., DMF or DCM) minimizes proton exchange and oxidation .
Case Study: A patent synthesis (EP 4374877) stabilized the compound via rapid HPLC purification under inert atmospheres .
Q. How does the trifluoromethyl group impact the compound’s interactions in biological systems (e.g., enzyme binding)?
- Methodological Answer :
- Molecular Docking Studies : Simulate binding affinities with target proteins (software: AutoDock, Schrödinger) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions .
- Comparative SAR Analysis : Replace -CF₃ with -CH₃ or -Cl to assess steric/electronic contributions .
Example: Analogous compounds with -CF₃ showed enhanced lipophilicity (logP) and improved membrane permeability in cell-based assays .
Data Analysis and Interpretation
Q. How should researchers address inconsistent HPLC retention times across studies?
- Methodological Answer : Variability arises from column type (C18 vs. phenyl), mobile phase (TFA concentration), and temperature. Standardization steps:
- Internal Standards : Use analogs (e.g., 4-(Trifluoromethyl)phenylglyoxal hydrate) for retention time calibration .
- Cross-Validation : Compare results across multiple detection methods (e.g., UV-Vis at λ=254 nm vs. MS) .
Q. What are the best practices for quantifying trace impurities in this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
